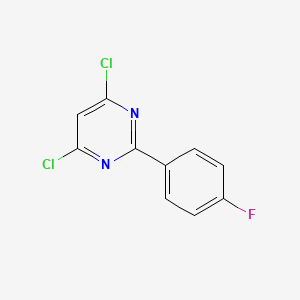

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine

Descripción general

Descripción

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a fluorophenyl group at position 2. It is widely used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles due to electron withdrawal by the pyrimidine ring and fluorophenyl group. Common substitutions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Primary amines in DMF/EtOH, 80–100°C | 4,6-Diamino-2-(4-fluorophenyl)pyrimidine | 60–85% | |

| Thiols | KSH or NaSH in DMSO, 60–80°C | 4,6-Bis(mercapto)-2-(4-fluorophenyl)pyrimidine | 70–90% | |

| Alkoxides | NaOMe/EtOH, reflux | 4,6-Dimethoxy-2-(4-fluorophenyl)pyrimidine | 75–95% | |

| Hydrazine | NH₂NH₂ in EtOH, 50°C | 4,6-Hydrazino-2-(4-fluorophenyl)pyrimidine | 65–80% |

Mechanistic studies indicate that substitutions proceed via an SNAr (aromatic nucleophilic substitution) pathway, facilitated by the electron-deficient pyrimidine ring.

Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Table 2: Coupling Reactions

For example, Suzuki coupling with phenylboronic acid yields 2-(4-fluorophenyl)-6-phenylpyrimidine-4-carboxylic acid derivatives under optimized conditions .

Oxidation and Reduction

While less common, redox reactions occur under controlled conditions:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ selectively oxidizes the pyrimidine ring, forming pyrimidine N-oxide derivatives (yield: 40–55%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine structure, though this is rarely utilized due to competing dehalogenation.

Chlorination and Functionalization

The compound serves as a precursor in multistep syntheses. For example:

-

Reaction with PCl₅/POCl₃ regenerates reactive intermediates for further functionalization, as seen in continuous-flow industrial processes .

-

Sequential substitution-coupling strategies enable the synthesis of complex molecules, such as kinase inhibitors.

Stability and Reaction Selectivity

-

The 4-position chlorine is more reactive than the 6-position due to steric and electronic effects from the fluorophenyl group.

-

Hydrolytic stability: Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases (t₁/₂: 2 hr in 1M HCl at 25°C).

Industrial and Pharmacological Relevance

-

Pharmaceuticals : Used to synthesize kinase inhibitors (e.g., EGFR inhibitors) via sequential amination and coupling.

-

Agrochemicals : Serves as a scaffold for herbicides and fungicides due to its dual reactivity.

This compound’s versatility underscores its importance in modern synthetic chemistry, with ongoing research focused on optimizing reaction conditions for greener and more efficient processes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of more complex heterocyclic compounds and pharmaceuticals. The compound can undergo various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating diverse chemical entities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles like amines or thiols | Sodium methoxide, potassium thiolate |

| Suzuki Coupling | Forms biaryl compounds | Palladium catalysts, boronic acids |

| Halogenation | Introduces halogens at specific positions | Bromine, iodine |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent.

Case Studies

- Cancer Treatment : A study demonstrated that this compound significantly reduced cell viability in prostate cancer PC-3 cells, indicating its potential as a therapeutic agent.

- Antimicrobial Testing : In vitro tests against bacterial strains showed that it exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Medicinal Chemistry

Intermediate for Drug Development

In medicinal chemistry, this compound acts as an intermediate in synthesizing various therapeutic agents. Its derivatives have shown promise in treating conditions like inflammation and infections.

Table 2: Therapeutic Applications of Derivatives

| Compound Name | Target Disease | Efficacy (IC50) |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Inflammatory diseases | 2 μM |

| Other derivatives | Various cancers | Varies |

Industrial Applications

Agrochemicals and Material Science

The compound is also utilized in developing agrochemicals and materials science. Its unique chemical properties allow it to be incorporated into formulations for crop protection agents and advanced materials.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine can be compared with other similar compounds, such as:

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine: Similar structure but with the fluorine atom at a different position on the phenyl ring.

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

4,6-Dichloro-2-(4-methylphenyl)pyrimidine: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents .

Actividad Biológica

4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit several kinases, including the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies indicate that it can induce apoptosis in cancer cells by blocking EGFR phosphorylation and disrupting cell cycle progression at the G2/M phase .

- Anti-inflammatory Properties : Research has demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). The IC50 values for COX-2 inhibition have been reported as low as 0.04 µmol, indicating strong potential for anti-inflammatory applications .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that halogen-substituted pyrimidines exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts. Specifically, this compound has been noted for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various in vitro assays:

| Assay Type | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| EGFR Inhibition | EGFR Phosphorylation | 0.05 µM | |

| Anti-inflammatory | COX-2 Inhibition | 0.04 µmol | |

| Antibacterial Activity | S. aureus | Moderate Activity |

Case Studies

- Cancer Treatment : A study focused on the antiproliferative effects of this compound on prostate cancer PC-3 cells showed a significant reduction in cell viability, indicating its potential as a therapeutic agent for cancer treatment .

- Inflammation Models : In carrageenan-induced paw edema models, compounds based on this pyrimidine structure displayed significant reductions in inflammation markers, supporting its use in treating inflammatory diseases .

- Antimicrobial Testing : In vitro tests against bacterial strains demonstrated that the compound exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Propiedades

IUPAC Name |

4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNNLJCYQPKHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702324 | |

| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83217-30-5 | |

| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.